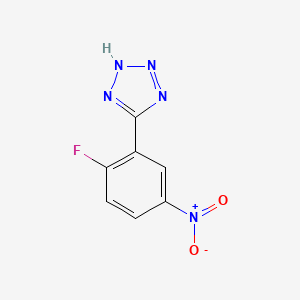

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole

Description

Significance of Tetrazole Ring Systems in Advanced Chemical Disciplines

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of significant interest in various scientific fields. numberanalytics.com Their high nitrogen content and thermal stability make them valuable in materials science, particularly in the development of energetic materials like propellants and explosives. numberanalytics.com In medicinal chemistry, the tetrazole ring is recognized as a bioisostere for the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and other advantageous physicochemical properties. researchgate.netacs.org This has led to the incorporation of the tetrazole moiety into a number of FDA-approved drugs. acs.org The versatility of the tetrazole ring allows for substitutions at multiple positions, leading to a wide array of derivatives with diverse pharmacological applications, including anti-inflammatory, antibacterial, and antiviral properties. researchgate.netanjs.edu.iq

The synthesis of tetrazole derivatives has evolved significantly since their discovery in the early 20th century. numberanalytics.comnih.gov A common and effective method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often using sodium azide or hydrazoic acid. researchgate.netnih.gov

Role of Fluorine Substitution in Modulating Molecular Architecture and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in drug design and materials science to modulate a compound's properties. tandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter the electronic distribution within a molecule without causing significant steric hindrance. tandfonline.combenthamscience.com This can lead to enhanced metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. nih.govconsensus.app

Impact of Nitro Group Functionalization on Electronic Structure and Chemical Behavior

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the electronic structure and reactivity of an aromatic ring. vaia.com Through both inductive and resonance effects, the nitro group pulls electron density away from the phenyl ring. numberanalytics.comnih.gov This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.com

The presence of a nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more electron-deficient due to resonance delocalization. vaia.comquora.com Conversely, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comnumberanalytics.com The versatile reactivity of nitro compounds makes them crucial intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals and dyes. nih.govnumberanalytics.com

Contextualizing 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole within the Landscape of Functionalized Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to modern drug design, with over 85% of biologically active chemical entities containing a heterocycle. nih.gov The synthesis and functionalization of these molecules are central to medicinal chemistry, as they provide a scaffold for creating diverse and complex molecular architectures. rsc.org Recent advancements in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have expanded the accessibility of a wide variety of functionalized heterocycles. nih.govmsesupplies.com

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is a prime example of a highly functionalized heterocycle. It combines the bioisosteric properties and metabolic stability of the tetrazole ring with the modulating effects of both fluorine and nitro group substitutions on the phenyl ring. The strategic placement of these functional groups can fine-tune the molecule's physicochemical properties, such as its electronic profile, lipophilicity, and potential for hydrogen bonding. This intricate combination of functionalities makes it a valuable building block and a subject of interest in the development of new materials and therapeutic agents. The study of such multi-functionalized compounds contributes to the broader understanding of structure-activity relationships in chemical and biological systems.

Properties

IUPAC Name |

5-(2-fluoro-5-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUYMBWDUWZGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole and Analogues

Strategic Approaches to Tetrazole Ring Formation with Aryl Substituents

The formation of the 5-aryl-2H-tetrazole core is a critical step in the synthesis of the target molecule. Modern synthetic approaches are centered around efficiency, safety, and substrate scope.

Multi-component Reactions in Tetrazole Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like tetrazoles in a single step from three or more starting materials. researchgate.net The Ugi and Passerini reactions are notable examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.org These reactions typically involve an isocyanide, an amine, an aldehyde or ketone, and a source of azide (B81097), such as trimethylsilyl (B98337) azide (TMSN3). The convergence of these components allows for the rapid generation of a diverse library of substituted tetrazoles. nih.gov While highly efficient for creating diversity, the specific application of MCRs for the direct synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole from simple precursors is not extensively documented, likely due to the specific substitution pattern required on the aryl ring.

Cycloaddition Chemistry for Tetrazole Scaffold Construction

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net This reaction involves the treatment of an aryl nitrile, in this case, 2-fluoro-5-nitrobenzonitrile (B100134), with an azide source, typically sodium azide (NaN3). researchgate.netrsc.org The reaction is often catalyzed to improve yields and reaction times. Various catalysts have been employed, including metal salts (e.g., zinc, copper, palladium), and heterogeneous catalysts like metal-organic frameworks (MOFs) and nanoparticles. beilstein-journals.orgmit.eduscispace.com The presence of electron-withdrawing groups, such as the fluoro and nitro groups on the benzonitrile, can influence the electronic properties of the nitrile and may require optimization of the reaction conditions. icm.edu.pl

For the synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, the key precursor is 2-fluoro-5-nitrobenzonitrile. acs.orgnih.govossila.com The cycloaddition would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Fluoro-5-nitrobenzonitrile | Sodium Azide (NaN3) | e.g., ZnBr2, CuSO4, in solvents like DMF, DMSO, or water | 5-(2-Fluoro-5-nitrophenyl)-1H-tetrazole |

It is important to note that this reaction initially forms the 1H-tetrazole tautomer. The desired 2H-tetrazole isomer is often obtained as a mixture with the 1H-isomer, and the ratio can be influenced by the substituent on the phenyl ring and the reaction conditions. rsc.org Separation of the isomers can be achieved by chromatography or crystallization. Alternatively, regioselective alkylation of the tetrazole ring can be performed to selectively obtain the 2H-isomer.

Regioselective Introduction of Fluoro and Nitro Groups onto the Phenyl Moiety

The specific placement of the fluoro and nitro groups on the phenyl ring is crucial for the identity of the final compound. This can be achieved either by starting with a pre-functionalized precursor or by functionalizing a pre-existing phenyltetrazole scaffold.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto an aromatic ring. In the context of synthesizing 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, one could envision starting with 5-(2-fluorophenyl)-2H-tetrazole and introducing the nitro group via nitration.

The tetrazole ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta-position. The fluorine atom is an ortho, para-director, but also deactivating. Therefore, the nitration of 5-(2-fluorophenyl)-2H-tetrazole would likely lead to a mixture of isomers, with the desired 5-nitro product being one of the components. The regioselectivity would be influenced by the interplay of the directing effects of both the fluorine and the tetrazole substituents.

| Starting Material | Nitrating Agent | Possible Products |

| 5-(2-Fluorophenyl)tetrazole | HNO3/H2SO4 | 5-(2-Fluoro-5-nitrophenyl)tetrazole, 5-(2-Fluoro-3-nitrophenyl)tetrazole, 5-(2-Fluoro-4-nitrophenyl)tetrazole, 5-(2-Fluoro-6-nitrophenyl)tetrazole |

Given the potential for multiple isomers, this approach may require careful optimization of reaction conditions (temperature, nitrating agent) and efficient purification methods to isolate the desired product.

Nucleophilic Aromatic Substitution in Fluorophenyl Tetrazole Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more regioselective route, particularly when dealing with electron-deficient aromatic rings. mdpi.com A plausible strategy for the synthesis of the key precursor, 2-fluoro-5-nitrobenzonitrile, involves the nucleophilic substitution of a leaving group on a dinitro-substituted benzene (B151609) ring. For instance, starting with 1,4-dichloro-2-nitrobenzene (B41259) or a similar substrate, sequential SNAr reactions could be employed to introduce the cyano and fluoro groups.

However, a more direct and commonly employed strategy is to start with a commercially available or readily synthesized, appropriately substituted precursor like 2-fluoro-5-nitrobenzonitrile. acs.orgnih.govossila.com The synthesis of this precursor itself can involve nucleophilic aromatic substitution. For example, the reaction of 1,2-difluoro-4-nitrobenzene with a cyanide source could potentially yield 2-fluoro-5-nitrobenzonitrile, although regioselectivity would be a key consideration. The presence of the nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. libretexts.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

For the [3+2] cycloaddition step, several factors can be optimized:

Catalyst Selection: While uncatalyzed reactions are possible, they often require harsh conditions. The use of catalysts like copper sulfate (B86663) or zinc bromide can significantly accelerate the reaction and allow for milder conditions. mit.eduscispace.com For large-scale synthesis, the use of heterogeneous catalysts is advantageous as they can be easily recovered and reused. nih.gov

Solvent Choice: Solvents like DMF and DMSO are commonly used, but for greener and more scalable processes, water is an attractive alternative. scispace.com

Temperature and Reaction Time: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for tetrazole formation. researchgate.net For large-scale continuous production, flow chemistry offers precise control over temperature, pressure, and reaction time, leading to improved yields and safety, especially when dealing with potentially hazardous reagents like azides. mit.edu

A study on the synthesis of 5-substituted 1H-tetrazoles using a sulfonated carbon catalyst derived from glycerol (B35011) reported excellent yields (85-95%) for various substituted benzonitriles. The optimal conditions were found to be 1.5 equivalents of sodium azide and 10 wt% of the catalyst in DMF at 100 °C for 6 hours. icm.edu.pl The catalyst was also shown to be recyclable for up to five cycles without significant loss of activity, highlighting its potential for scalable applications. icm.edu.pl

| Parameter | Condition | Result |

| Catalyst Loading | 5-15 wt% | 10 wt% found to be optimal |

| Solvent | Toluene, Acetonitrile, DMF, Water | DMF gave the highest yield |

| Temperature | 80-120 °C | 100 °C provided the best results |

| Time | 4-12 hours | 6 hours was sufficient for high conversion |

While these conditions were optimized for a range of benzonitriles, specific fine-tuning would be necessary for the electron-deficient 2-fluoro-5-nitrobenzonitrile to maximize the yield and purity of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole. Continuous flow microreactors have also been demonstrated as a safe and efficient method for tetrazole synthesis, minimizing the risks associated with the use of azides on a large scale. mit.edu

Green Chemistry Principles in the Synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is a critical aspect of modern process development, aiming to reduce the environmental impact and enhance the safety of chemical manufacturing. While specific green synthetic routes for this exact molecule are not extensively detailed in publicly available literature, the broader field of tetrazole synthesis offers numerous strategies that align with the principles of green chemistry. These methodologies focus on the use of less hazardous reagents, environmentally benign solvents, and catalytic systems that improve efficiency and allow for reuse.

A primary concern in traditional tetrazole synthesis is the use of sodium azide in combination with strong acids, which can generate highly toxic and explosive hydrazoic acid. thieme-connect.comrsc.org Green approaches seek to mitigate this risk by employing alternative azide sources or by using catalytic systems that allow for the use of stoichiometric amounts of sodium azide under neutral or mild conditions, thus preventing the formation of hydrazoic acid. rsc.org

The choice of solvent is another key consideration in green synthesis. Many conventional methods for tetrazole formation utilize high-boiling point, polar aprotic solvents like dimethylformamide (DMF), which are effective but pose significant health and environmental risks. rsc.orgjchr.org Green alternatives include the use of safer solvents such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), or even water. jchr.orgrsc.org Solvent-free reaction conditions are also a desirable goal, minimizing waste and simplifying product purification. rsc.org

Recent advancements in catalysis have provided powerful tools for the green synthesis of tetrazoles. bohrium.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. rsc.org Nanomaterial-based catalysts, including magnetic nanoparticles, have shown great promise in this area, offering high catalytic activity and simple magnetic separation for recovery. rsc.orgjsynthchem.comrsc.org For instance, copper(II) complexes and other metal-based catalysts have been employed to facilitate the [3+2] cycloaddition of nitriles and azides under milder and safer conditions. jchr.orgjchr.org

Multicomponent reactions (MCRs) represent another important green chemistry strategy, as they can significantly increase atom economy and reduce the number of synthetic steps, leading to less waste generation. bohrium.combeilstein-journals.org While not specifically documented for 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, the development of MCRs for the synthesis of other 5-substituted tetrazoles suggests a promising avenue for future research into more sustainable routes for this compound. beilstein-journals.org

The table below summarizes some of the key green chemistry principles and their potential application in the synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, based on general findings in tetrazole synthesis.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative for 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole Synthesis |

| Prevention of Hazardous Reagents | Use of excess sodium azide with strong acids (e.g., HCl, H₂SO₄), generating hydrazoic acid. thieme-connect.comrsc.org | Catalytic systems (e.g., copper complexes, magnetic nanoparticles) enabling stoichiometric use of sodium azide under neutral conditions. jchr.orgjchr.orgjsynthchem.com |

| Safer Solvents | High-boiling, toxic solvents like Dimethylformamide (DMF). rsc.orgjchr.org | Use of greener solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or water; or solvent-free conditions. rsc.orgjchr.orgrsc.org |

| Catalysis | Stoichiometric use of Lewis acids or other promoters that are difficult to recover. scielo.br | Application of recoverable and reusable heterogeneous catalysts, including nanomaterials. rsc.orgrsc.org |

| Atom Economy | Multi-step syntheses with purification at each stage, leading to lower overall yield and more waste. | Development of one-pot or multicomponent reactions to reduce the number of steps and improve atom economy. bohrium.combeilstein-journals.org |

By integrating these green chemistry principles, the synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole and its analogues can be made more sustainable, safer, and economically viable. Future research in this area will likely focus on the development of bespoke green synthetic routes that are tailored to the specific reactivity of the 2-fluoro-5-nitrophenyl nitrile precursor.

Spectroscopic and Structural Elucidation of 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

High-Resolution 1H, 13C, 19F, and 15N NMR Analyses

A complete NMR analysis would involve acquiring spectra for all magnetically active nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the proton on the tetrazole ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with carbons attached to electronegative atoms or electron-withdrawing groups appearing at higher chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment and can provide valuable information about the substitution pattern on the aromatic ring.

¹⁵N NMR: The nitrogen NMR spectrum, although less commonly acquired due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the four nitrogen atoms in the tetrazole ring and the nitrogen in the nitro group.

Predicted NMR Data (Illustrative)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Aromatic protons: 7.5 - 8.5 | m | |

| Tetrazole NH: ~15-17 | br s | ||

| ¹³C | Aromatic carbons: 110 - 150 | ||

| Tetrazole carbon: ~155-165 | |||

| ¹⁹F | -110 to -130 |

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for accurate assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to assign the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the phenyl ring to the tetrazole ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole would be expected to show characteristic absorption bands for the N-H bond in the tetrazole ring, the C=N and N=N bonds of the tetrazole ring, the C-F bond, and the nitro group.

Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (tetrazole) | 3000 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N, N=N stretch (tetrazole ring) | 1400 - 1600 |

| C=C stretch (aromatic) | 1450 - 1600 |

| NO₂ asymmetric stretch | 1500 - 1560 |

| NO₂ symmetric stretch | 1335 - 1385 |

| C-F stretch | 1000 - 1400 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. The symmetric vibrations of the nitro group and the breathing modes of the aromatic and tetrazole rings are expected to be prominent in the Raman spectrum.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with expected cleavages of the nitro group, the tetrazole ring, and the bond connecting the two ring systems. The loss of N₂ from the tetrazole ring is a common fragmentation pathway for such compounds.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental crystallographic data is not currently possible.

However, valuable insights into the expected structural characteristics of this compound can be inferred from the crystallographic data of closely related analogs, such as 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Examination of these similar structures allows for a theoretical discussion of the likely molecular geometry and packing arrangements that 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole might adopt in the solid state.

Based on analogous compounds, the molecule would consist of a planar tetrazole ring and a substituted phenyl ring. A notable structural feature would be the dihedral angle between the planes of these two rings. In similar structures, this angle is influenced by the steric hindrance of the substituent at the ortho position of the phenyl ring. For instance, in 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring is twisted with respect to the tetrazole ring, exhibiting a significant dihedral angle. A similar non-planar conformation would be anticipated for 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole due to the presence of the fluorine atom at the ortho position.

The crystal packing of tetrazole derivatives is often stabilized by a network of intermolecular interactions. In the case of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, several types of interactions would likely play a crucial role in the formation of the crystal lattice. These would include hydrogen bonds, particularly involving the acidic proton of the tetrazole ring (in its 1H or 2H tautomeric form) and the nitrogen atoms of adjacent tetrazole rings or the oxygen atoms of the nitro group.

To provide a concrete analysis and detailed data tables as requested, experimental determination of the crystal structure of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole via single-crystal X-ray diffraction would be necessary. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as definitive information on the intermolecular interactions governing the crystal packing.

Theoretical and Computational Investigations of 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent like water or an organic solvent. MD simulations would be instrumental in understanding the conformational flexibility of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole and its interactions with surrounding solvent molecules.

In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by a force field. The simulation tracks the trajectory of each atom over time, providing insights into:

Conformational Preferences: Identifying the most stable conformations of the molecule in solution.

Solvent Effects: How the solvent influences the molecule's structure and dynamics.

Thermodynamic Properties: Calculating properties like free energy of solvation.

Studies on related heterocyclic compounds have successfully employed MD simulations to understand ligand-receptor interactions and the stability of different conformers in solution. ajchem-a.comresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govasrjetsjournal.org For 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, computational prediction of the ¹⁹F NMR chemical shift would also be of significant interest. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This would allow for the identification of the electronic transitions responsible for the molecule's absorption of light. researchgate.net

Illustrative Data Table for Predicted Spectroscopic Parameters (Note: This table is for illustrative purposes only.)

| Spectroscopic Technique | Predicted Parameter | Relevance for 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole |

| ¹H NMR | Chemical Shifts (ppm) | Prediction of the positions of proton signals in the aromatic and tetrazole rings. |

| ¹³C NMR | Chemical Shifts (ppm) | Assignment of carbon signals, including those influenced by the electronegative substituents. |

| ¹⁹F NMR | Chemical Shift (ppm) | A key parameter for characterizing the fluorine-containing moiety. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of characteristic vibrational modes for the nitro group, C-F bond, and tetrazole ring. |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Understanding the electronic transitions and the color properties of the compound. |

Computational Assessment of Reaction Pathways and Transition States in Synthesis

Computational chemistry can provide valuable insights into the mechanisms of chemical reactions, including the synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole. By mapping the potential energy surface of a reaction, it is possible to:

Identify Intermediates and Transition States: The structures of transient species along the reaction pathway can be determined.

Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. rsc.orgmdpi.com

For the synthesis of 5-aryl-2H-tetrazoles, computational studies could be used to investigate the mechanism of the key cyclization step, providing a deeper understanding of the factors that control the reaction's efficiency and regioselectivity. organic-chemistry.org

Research on 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole in Energetic Materials Science

Design Principles for High-Energy Density Materials Incorporating Tetrazoles

The design of advanced high-energy density materials (HEDMs) often centers on maximizing energy content while maintaining thermal stability and low sensitivity to accidental detonation. The tetrazole ring is a foundational structural motif in modern energetic materials for several key reasons. mdpi.com

High Nitrogen Content : The tetrazole ring consists of four nitrogen atoms and one carbon atom, resulting in a nitrogen content of 80% by weight for the parent molecule. mdpi.com This high nitrogen content is advantageous because the decomposition of such compounds releases large amounts of diatomic nitrogen (N₂). The formation of the exceptionally stable triple bond in N₂ gas is a highly exothermic process, contributing significantly to the total energy release of the material. at.ua

High Positive Heats of Formation : The tetrazole ring possesses a high positive heat of formation (HOF) due to the large number of energetic N-N and C-N bonds and inherent ring strain. at.ua A high positive HOF means that a large amount of energy is stored within the molecule's chemical bonds, which is subsequently released upon decomposition, a primary indicator of a powerful energetic material. researchgate.net

Structural Versatility : The tetrazole ring can be readily functionalized at the 5-position carbon and the nitrogen atoms of the ring. This allows for the introduction of various energetic substituents (known as "energetic groups" or "explosophores"), such as nitro (-NO₂), nitramino (-NHNO₂), or azido (B1232118) (-N₃) groups, to further enhance performance. at.uarsc.org In the case of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, a substituted phenyl ring is attached, which serves as a carrier for additional energetic and density-modifying groups. The ability to modify the tetrazole backbone allows for the fine-tuning of properties like density, oxygen balance, detonation performance, and sensitivity. nih.gov

The strategy of incorporating a phenyl ring, itself substituted with performance-enhancing groups like -NO₂ and fluorine, onto a tetrazole core is a deliberate design choice. It aims to create a dense, highly energetic molecule that balances the inherent energy of the tetrazole ring with the oxidative power of the nitro group and the density-enhancing effect of the fluorine atom.

Theoretical Prediction of Detonation Performance and Energy Release Characteristics

Before undertaking the often hazardous and expensive synthesis of a new energetic compound, its potential performance is typically evaluated through computational methods. For 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, theoretical calculations provide crucial insights into its viability as an HEDM.

The standard heat of formation (HOF or ΔHf) is one of the most critical parameters for an energetic material, as it directly correlates to the energy released during detonation. A higher positive HOF generally indicates greater energetic potential. researchgate.net For novel compounds, HOF is often calculated using quantum chemistry methods like Density Functional Theory (DFT). Isodesmic reactions, which involve hypothetical reactions where bond types are conserved, are a common and reliable method for calculating the HOF of complex molecules. researchgate.net

Table 1: Representative Calculated Heats of Formation for Energetic Tetrazole Compounds

| Compound | Heat of Formation (kJ/mol) |

|---|---|

| 5-(4-nitrophenyl)-1H-tetrazole | +235.2 |

| 5,5'-Azotetrazole-1,1'-diol | +870.3 |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | +558.6 |

| 5-Nitraminotetrazole | +267.8 |

Note: This table presents data for illustrative compounds to provide context for the energetic potential of tetrazole derivatives. Data sourced from computational studies. rsc.orge3s-conferences.org

Detonation velocity (VD) and detonation pressure (P) are the key performance indicators of an explosive's brisance or shattering power. These parameters can be predicted with reasonable accuracy using the calculated heat of formation and the theoretical crystal density (ρ). The Kamlet-Jacobs (K-J) equations are a widely used empirical method for this estimation. nih.gov More sophisticated predictions are performed using specialized thermochemical codes like EXPLO5, which calculate detonation parameters based on the chemical equilibrium of the detonation products. nih.govrsc.orgresearchgate.net

For 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, a high crystal density would be expected due to the planar phenyl and tetrazole rings and the presence of the heavy fluorine atom. This, combined with a high heat of formation, would theoretically lead to high detonation performance. Phenyl-tetrazole derivatives substituted with nitro groups have shown calculated detonation velocities comparable to or exceeding that of TNT (Trinitrotoluene) and approaching that of RDX (Research Department eXplosive). at.uarsc.org

Table 2: Predicted Detonation Performance of Selected Energetic Materials

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| TNT (for comparison) | 1.65 | 6,900 | 19.0 |

| RDX (for comparison) | 1.82 | 8,750 | 34.0 |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | 1.86 | 8,846 | 33.2 |

| 5-Nitraminotetrazole (anhydrous) | 1.86 | 9,450 | 39.4 |

Note: This table includes data for well-known explosives and related energetic materials to illustrate the performance range. Data sourced from experimental and computational reports. rsc.orge3s-conferences.orgresearchgate.net

Assessment of Thermal Stability and Decomposition Mechanisms

An essential characteristic for any practical energetic material is its thermal stability. The material must be stable enough to be handled and stored safely under various conditions but decompose rapidly upon initiation. The thermal stability is typically assessed by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which identify the decomposition temperature (Td).

For tetrazole-based compounds, thermal decomposition typically involves the fragmentation of the heterocyclic ring. researchgate.netscispace.com Studies on phenyl-substituted tetrazoles show that decomposition often begins between 190–240 °C, proceeding with an exothermic release of N₂ gas. researchgate.net The primary decomposition pathway for many tetrazoles is the cleavage of the N1-N2 and N3-N4 bonds of the ring, which is a highly favorable process leading to the formation of stable nitrogen gas. acs.orgresearchgate.net

Role of Fluoro and Nitro Substituents in Modulating Energetic Performance and Sensitivity

The specific substituents on the phenyl ring of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole are chosen to strategically enhance its energetic properties.

Nitro Group (-NO₂) : The nitro group is the most common explosophore used in energetic materials. Its primary role is to improve the oxygen balance of the molecule. Oxygen balance is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms during detonation. A more positive or zero oxygen balance generally leads to a more complete reaction and higher energy release. The nitro group provides the necessary oxygen atoms to react with the carbon backbone, forming products like CO and CO₂, which maximizes the energy output. Furthermore, the nitro group itself is an energetic moiety that contributes positively to the heat of formation and density of the compound. at.ua

In 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, the combination of the high-nitrogen tetrazole core, the oxidizing nitro group, and the density-enhancing fluorine atom creates a molecular architecture specifically designed for high detonation performance and energy density.

Exploratory Research on Medicinal and Bioactive Applications of 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole Derivatives

Tetrazole as a Bioisostere in Drug Design and Development

The tetrazole ring is a key functional group in medicinal chemistry, widely recognized as a bioisostere of the carboxylic acid group. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 1H-tetrazole moiety, in particular, has a pKa value similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. mdpi.com

However, the tetrazole group offers several advantages over the carboxylic acid group. It is generally more metabolically stable, as it is less susceptible to the in vivo reduction pathways that can alter or deactivate carboxylic acids. sphinxsai.com Furthermore, the tetrazole ring is more lipophilic than a carboxylate, which can enhance a drug candidate's ability to cross cell membranes and improve its oral bioavailability. The delocalized electron system of the tetrazole ring also allows for a more distributed negative charge compared to a carboxylate, which can influence binding affinity and selectivity for specific receptors. uobaghdad.edu.iq

The successful application of tetrazoles as carboxylic acid surrogates is exemplified by several FDA-approved drugs. For instance, Losartan and Valsartan are angiotensin II receptor blockers used to treat hypertension, where the tetrazole group mimics the binding of a carboxylic acid to the receptor. This strategic replacement has led to the development of numerous other drug candidates with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net

Strategies for Modifying 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole for Biological Activity

To explore the bioactive potential of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, several modification strategies can be employed, targeting different parts of the molecule. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Modification of the Phenyl Ring Substituents: The fluoro and nitro groups on the phenyl ring are key points for modification. The electron-withdrawing nature of these groups significantly influences the electronic properties of the entire molecule.

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH2), which can then serve as a handle for further functionalization. This amine can be acylated, alkylated, or converted into other functional groups to explore interactions with various biological targets.

Fluorine Substitution: The position and number of fluorine atoms can be varied. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups.

Replacement of Substituents: The fluoro and nitro groups can be replaced with other substituents such as halogens (Cl, Br), alkyl, alkoxy, or cyano groups to systematically probe the structure-activity relationship.

Functionalization of the Tetrazole Ring: While the 2H-tetrazole isomer is specified, synthesis can often lead to a mixture of 1H and 2H isomers. The nitrogen atoms of the tetrazole ring can be alkylated or acylated to introduce new substituents. These modifications can impact the molecule's steric profile, lipophilicity, and ability to form hydrogen bonds.

Introduction of Linkers and Additional Pharmacophores: A common strategy is to use the core molecule as a scaffold and attach other known pharmacophores via a linker. For example, the phenyl ring could be connected to another heterocyclic ring known to have a specific biological activity. This approach, known as molecular hybridization, can lead to compounds with dual or enhanced activity. isfcppharmaspire.com

A summary of potential modification strategies and their rationales is presented in the table below.

| Modification Site | Specific Modification | Rationale for Enhanced Biological Activity |

| Nitro Group | Reduction to amine (-NH2) | Introduction of a basic center, a handle for further derivatization. |

| Replacement with other electron-withdrawing groups (e.g., -CN, -CF3) | Modulate electronic properties and potential receptor interactions. | |

| Fluoro Group | Altering the position on the phenyl ring | Probe the importance of substituent position for binding. |

| Introduction of additional fluorine atoms | Enhance metabolic stability and binding affinity. | |

| Phenyl Ring | Introduction of other substituents (e.g., -CH3, -OCH3) | Modify lipophilicity and steric properties. |

| Tetrazole Ring | N-alkylation | Improve pharmacokinetic properties and introduce new interaction points. |

Investigation of Ligand-Receptor Interactions through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq In the context of drug discovery, it is used to predict how a ligand (a potential drug molecule) might bind to the active site of a protein receptor. For derivatives of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, molecular docking can provide valuable insights into their potential biological targets and the key interactions that govern binding.

The process typically involves:

Target Identification: Based on the structural similarity to known drugs or through virtual screening, a potential protein target is identified. For instance, given the prevalence of tetrazole-containing compounds as antihypertensives, angiotensin II receptors could be a starting point. nih.gov

Ligand and Receptor Preparation: The 3D structures of the tetrazole derivatives and the target protein are prepared. This involves generating the correct ionization states and tautomers for the ligands and adding hydrogen atoms to the protein structure.

Docking Simulation: A docking algorithm is used to place the ligand in the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, ionic interactions, and hydrophobic interactions.

For example, a docking study of a novel tetrazole derivative against the lanosterol (B1674476) 14-α-demethylase enzyme (a target for antifungal drugs) could reveal hydrogen bonding between the tetrazole nitrogens and amino acid residues in the active site, as well as hydrophobic interactions between the phenyl ring and nonpolar residues. ajgreenchem.com Such studies can guide the synthesis of new derivatives with improved binding affinity.

The following table illustrates hypothetical interactions that could be investigated for a derivative of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole in a hypothetical enzyme active site.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Tetrazole Ring Nitrogens | Arginine, Lysine | Ionic Interaction, Hydrogen Bond |

| Fluoro Substituent | Serine, Threonine | Hydrogen Bond, Dipole-Dipole |

| Nitro Group | Asparagine, Glutamine | Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Leucine | Hydrophobic (π-π stacking) |

Structure-Activity Relationship (SAR) Studies of Functionalized Tetrazoles in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying the structure of a lead compound, researchers can identify the key chemical features responsible for its desired pharmacological effect.

For derivatives of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, SAR studies would involve synthesizing a library of analogs with systematic variations and evaluating their activity in a relevant biological assay. For instance, if the target is an enzyme, the inhibitory concentration (IC50) would be measured for each compound.

A hypothetical SAR study for a series of 5-(substituted-phenyl)-2H-tetrazole derivatives as inhibitors of a hypothetical enzyme is presented below.

| Compound | R1 (Position 2) | R2 (Position 5) | IC50 (µM) |

| 1 (Parent) | -F | -NO2 | 50 |

| 2 | -F | -NH2 | 25 |

| 3 | -Cl | -NO2 | 40 |

| 4 | -F | -H | 75 |

| 5 | -H | -NO2 | 60 |

The reduction of the nitro group to an amine (Compound 2) doubles the activity, suggesting that a basic group at this position is favorable for binding.

Replacing fluorine with chlorine (Compound 3) slightly decreases activity, indicating that a smaller halogen is preferred at position 2.

Removal of the nitro group (Compound 4) significantly reduces activity, highlighting its importance for the compound's effect.

Removal of the fluorine atom (Compound 5) also leads to a decrease in activity, suggesting its contribution to binding or metabolic stability.

Such studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For example, research on a series of 1,5-disubstituted tetrazoles as antitubercular agents revealed that the presence of a chlorine atom at the 3-position of the aromatic ring was important for their biological activity. sphinxsai.com

Investigations into 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole in Advanced Materials Science

Utilization of Tetrazole Scaffolds in Polymer Chemistry

The incorporation of tetrazole rings into polymer backbones is a known strategy for developing high-performance materials. nih.gov The tetrazole group can impart enhanced thermal stability, high density, and specific chemical reactivity to the resulting polymer. For a compound like 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, its integration into a polymer matrix could be envisioned through several synthetic routes. For instance, if modified to bear a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could serve as a functional monomer in addition or condensation polymerization reactions.

The presence of the 2-fluoro-5-nitrophenyl substituent is expected to significantly influence the properties of such a polymer. The strong electron-withdrawing effects of the nitro and fluoro groups can enhance the acidity of the tetrazole N-H proton (in its 1H-tautomeric form), potentially influencing intermolecular interactions and the polymer's solubility. rsc.org Furthermore, these substituents can increase the polymer's thermal stability and density, which are desirable properties in energetic materials and high-performance plastics. Research on related energetic polymers has shown that tetrazole-functionalized high-molecular-weight compounds exhibit excellent energetic characteristics and high thermal stability. nih.gov

The potential applications for polymers incorporating 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole could range from specialty polymers with high thermal resistance to materials with tailored dielectric properties, owing to the polar nature of the fluoro and nitro groups. The synthesis of polymers containing tetrazole moieties has been achieved through various methods, including the use of polymer-supported catalysts for the creation of N-sulfonyl-N-aryl tetrazoles, demonstrating the versatility of tetrazole chemistry in polymer science. nih.gov

Table 1: Potential Properties of Polymers Incorporating 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | High | The inherent stability of the tetrazole ring and the aromatic nature of the phenyl group contribute to thermal resistance. |

| Density | High | The high nitrogen content of the tetrazole ring and the presence of the nitro group typically lead to increased density. |

| Dielectric Constant | Increased | The polar fluoro and nitro substituents are expected to increase the polymer's dielectric constant. |

| Solubility | Modified | The polar functional groups may alter solubility in organic solvents compared to unsubstituted aryl tetrazole polymers. |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Tetrazole derivatives are widely recognized for their versatility as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The multiple nitrogen atoms of the tetrazole ring can coordinate to metal ions in various modes, leading to the formation of diverse and stable network structures. The deprotonated form of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole could act as a multidentate ligand, bridging metal centers to form one-, two-, or three-dimensional frameworks.

The 2-fluoro-5-nitrophenyl group would play a crucial role in modulating the properties of the resulting MOF. The electron-withdrawing nature of this substituent could influence the electronic properties of the framework, such as its luminescence or catalytic activity. researchgate.net For instance, MOFs constructed from ligands with electron-deficient π-systems can exhibit interesting photophysical properties, including fluorescence sensing capabilities. The luminescence of such MOFs can be influenced by charge transfer processes involving the ligand. researchgate.net

A study on the crystal structure of a closely related compound, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, revealed that the molecule forms chains through hydrogen bonding and π–π stacking interactions. researchgate.netmdpi.com This indicates that 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole would also be a suitable candidate for forming ordered crystalline structures, a prerequisite for MOF synthesis. The presence of the fluorine atom could also introduce specific interactions within the MOF structure, potentially influencing its porosity and guest-molecule selectivity. While no MOFs containing 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole have been explicitly reported, the synthesis of MOFs with other tetrazole-heterocyclic ligands has been successfully demonstrated. nih.govbohrium.com

Table 2: Predicted Characteristics of MOFs with 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole as a Ligand

| Feature | Predicted Outcome | Basis for Prediction |

| Coordination Modes | Versatile (e.g., monodentate, bidentate bridging) | Based on the known coordination chemistry of 5-substituted tetrazoles. researchgate.net |

| Framework Stability | Potentially High | The rigidity of the aryl tetrazole structure can contribute to robust framework formation. |

| Luminescent Properties | Possible | The electron-deficient aromatic system may lead to ligand-based luminescence or charge-transfer phenomena. researchgate.net |

| Gas Sorption | Potential for Selectivity | The functional groups (fluoro, nitro) could create specific binding sites for guest molecules. nih.gov |

Photonic and Electronic Material Applications of Functionalized Aryl Tetrazoles

Functionalized aryl tetrazoles with donor-acceptor "push-pull" architectures have been investigated for their nonlinear optical (NLO) properties. nih.gov These materials are of interest for applications in optical data storage, telecommunications, and optical switching. nih.gov In such systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated linker. The tetrazole ring itself can act as a π-linker. nih.gov

In the case of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, the 2-fluoro-5-nitrophenyl group acts as a strong electron acceptor due to the combined electron-withdrawing effects of the fluorine and nitro groups. nih.gov While this compound lacks a strong electron-donating group to create a classic push-pull system, its significant electron-accepting character makes it a valuable building block for such materials. By chemically modifying the tetrazole ring at the N-2 position with a suitable electron-donating aryl group, a potent NLO chromophore could be synthesized.

Research on push-pull tetrazoles featuring a p-nitrophenyl acceptor has shown that these molecules can exhibit significant first hyperpolarizability (a measure of NLO activity). nih.gov The electronic properties, including the HOMO-LUMO gap, and the intramolecular charge transfer (ICT) characteristics are key determinants of NLO performance. The presence of both fluoro and nitro groups on the phenyl ring of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole would likely lead to a low-lying LUMO, facilitating ICT and potentially enhancing NLO properties in a properly designed molecule. nih.gov The planar structure and electron-rich nature of the tetrazole ring can confer both donor and acceptor electronic properties, making these derivatives interesting for various electronic applications. nih.gov

Table 3: Projected Photonic and Electronic Properties of Materials Based on 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole

| Property | Potential Application | Underlying Principle |

| Nonlinear Optical (NLO) Response | Optical Switching, Frequency Doubling | As a strong electron-accepting component in a push-pull molecular design, facilitating intramolecular charge transfer. nih.govnih.gov |

| Electron Transport | Organic Electronics (e.g., OLEDs) | The electron-deficient nature of the molecule suggests it could facilitate electron transport in electronic devices. |

| Fluorescence Quenching | Chemical Sensors | The nitroaromatic group is a known fluorescence quencher, which could be utilized in sensor design. |

| Charge Transfer Characteristics | Molecular Electronics | The significant dipole moment arising from the fluoro and nitro groups could influence charge transfer properties in molecular assemblies. researchgate.net |

Emerging Research Frontiers and Future Perspectives for 5 2 Fluoro 5 Nitrophenyl 2h Tetrazole

Novel Functionalization Strategies for Enhanced Material Performance

The inherent reactivity of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole offers multiple avenues for chemical modification to enhance its material performance. Future research is likely to focus on strategic functionalization of both the phenyl and tetrazole moieties to tailor its electronic, optical, and energetic properties.

The fluorine atom, activated by the electron-withdrawing nitro group and the tetrazole ring, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups. For instance, reaction with amines, thiols, or alkoxides could yield novel derivatives with applications in pharmaceuticals or as ligands for coordination chemistry. nih.govnih.gov The nitro group can be readily reduced to an amino group, which can then be further derivatized through diazotization or acylation, providing a gateway to a diverse range of compounds, including azo dyes and amides with potential biological activity.

The tetrazole ring itself presents opportunities for functionalization. While the 2H-isomer is specified, the potential for alkylation or arylation at the N-1 or N-2 positions of the tetrazole ring could be explored to modulate the compound's stability, lipophilicity, and coordination properties. organic-chemistry.org Such modifications are crucial in the design of energetic materials and pharmaceuticals. mdpi.com

| Reaction Type | Target Site | Potential Reagents | Expected Outcome | Potential Applications |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F bond on the phenyl ring | Amines, Thiols, Alkoxides | Introduction of various functional groups | Pharmaceutical intermediates, Ligand synthesis |

| Nitro Group Reduction | -NO2 group on the phenyl ring | H2/Pd, SnCl2, NaBH4 | Formation of an amino group (-NH2) | Azo dye synthesis, Amide formation |

| N-Alkylation/Arylation | Tetrazole ring nitrogen atoms | Alkyl halides, Aryl boronic acids | Modification of the tetrazole ring | Energetic materials, Medicinal chemistry |

Integration with Nanoscience for Hybrid Materials

The field of nanoscience offers exciting opportunities for the application of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole in the development of novel hybrid materials. Tetrazole derivatives are known to act as effective ligands for the stabilization of metal nanoparticles and for the construction of metal-organic frameworks (MOFs). nih.gov

The tetrazole moiety of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole can coordinate with metal ions, making it a candidate for use as a capping agent to control the growth and stability of nanoparticles. rsc.org The functional groups on the phenyl ring can then be used to tune the solubility and interfacial properties of these nanoparticles, enabling their application in catalysis, sensing, and biomedical imaging.

Furthermore, this compound could serve as a versatile organic linker in the synthesis of MOFs. The tetrazole ring and potentially a carboxylate group (if the nitro group is transformed) can act as coordination sites for metal ions, leading to the formation of porous crystalline structures. The fluorine and nitro functionalities within the pores could impart specific properties, such as selective gas adsorption or catalytic activity. The development of such functionalized MOFs is a promising area of materials chemistry.

| Nanomaterial Type | Role of the Compound | Potential Metal Partners | Prospective Applications |

|---|---|---|---|

| Metal Nanoparticles | Stabilizing ligand/capping agent | Au, Ag, Pd, Pt | Catalysis, Sensing, Biomedical imaging |

| Metal-Organic Frameworks (MOFs) | Organic linker | Zn, Cu, Zr, Fe | Gas storage and separation, Catalysis, Drug delivery |

Advanced In Silico Screening for Diverse Applications

In silico screening and computational modeling are powerful tools for accelerating the discovery of new applications for chemical compounds. For 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole, these methods can be employed to predict its biological activity, material properties, and reactivity, thereby guiding synthetic efforts toward the most promising derivatives.

Molecular docking studies can be performed to screen virtual libraries of derivatives of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole against various biological targets, such as enzymes and receptors. nih.govnih.gov This can help identify potential candidates for drug development. For instance, tetrazole-containing compounds have shown a wide range of biological activities, and computational screening can pinpoint specific modifications that could enhance these effects. mdpi.com

In materials science, density functional theory (DFT) calculations can be used to predict the electronic structure, stability, and energetic properties of the compound and its derivatives. This is particularly relevant for the design of new energetic materials, where properties such as density, heat of formation, and detonation velocity are critical. bohrium.com These computational approaches can significantly reduce the experimental effort required to identify compounds with desired material characteristics.

| Computational Method | Property to be Screened | Potential Application Area |

|---|---|---|

| Molecular Docking | Binding affinity to biological targets | Drug discovery (e.g., anticancer, antimicrobial) |

| Density Functional Theory (DFT) | Electronic structure, Stability, Energetic properties | Materials science (e.g., energetic materials, electronics) |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Lead optimization in medicinal chemistry |

Sustainable Synthesis and Lifecycle Assessment

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. bohrium.com Future research on 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole will likely focus on developing more sustainable synthetic routes.

Traditional methods for tetrazole synthesis often involve the use of hazardous reagents like sodium azide (B81097) and harsh reaction conditions. rsc.orgnih.gov Green chemistry approaches aim to mitigate these issues by employing safer azide sources, using environmentally benign solvents like water or ionic liquids, and utilizing catalysts to improve reaction efficiency and reduce waste. jchr.orgdntb.gov.ua For the synthesis of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole, exploring one-pot reactions and catalytic cycloadditions could lead to more sustainable production methods. rsc.org

A comprehensive lifecycle assessment (LCA) of 5-(2-fluoro-5-nitrophenyl)-2H-tetrazole would also be a valuable future endeavor. An LCA evaluates the environmental impact of a compound throughout its entire lifecycle, from the sourcing of raw materials to its synthesis, use, and disposal. This holistic approach can identify areas for improvement in the sustainability of the compound and its applications.

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

|---|---|---|

| Use of Safer Reagents | Alternative azide sources (e.g., trimethylsilyl (B98337) azide) | Reduced risk of explosion and toxicity |

| Use of Greener Solvents | Water, ethanol, or ionic liquids | Reduced environmental pollution |

| Catalysis | Metal or organocatalysts for cycloaddition | Increased reaction efficiency, lower energy consumption |

| Atom Economy | One-pot synthesis, multicomponent reactions | Reduced waste generation |

Q & A

Q. Key Considerations :

- Safety : Use barricades, Kevlar gloves, and fume hoods due to explosive risks .

- Yield Optimization : Control reaction temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios (e.g., HN₃ in excess for cycloaddition) .

Advanced Question: How can structural ambiguities in crystallographic data for tetrazole derivatives be resolved?

Methodological Answer:

- X-ray Diffraction : Use SHELX or ORTEP-III for refinement. For example, bond distances in 5-(fluorodinitromethyl)-2H-tetrazole were resolved with SHELXL, revealing C–N bond lengths of 1.325–1.540 Å and angles of 100.36–115.32° .

- Validation Tools : Cross-reference IR, ¹⁹F NMR, and Raman spectra to confirm functional groups. Discrepancies in nitro-group orientations can arise from dynamic disorder, requiring multipole refinement .

Q. Experimental Design :

- In vitro Assays : Measure IC₅₀ values against target enzymes (e.g., hNAAA or hMGL) using fluorescence-based activity probes .

Advanced Question: How are energetic properties (e.g., thermal stability, sensitivity) evaluated for nitro-functionalized tetrazoles?

Methodological Answer:

Q. Key Findings :

- Fluorodinitromethyl Groups : Improve oxygen balance (+29.4% for combustion to CO) but increase sensitivity compared to non-fluorinated analogs .

Advanced Question: How can computational methods address contradictions in spectroscopic or pharmacological data?

Methodological Answer:

- Density Functional Theory (DFT) : Validate IR/NMR spectra by comparing experimental vs. calculated vibrational frequencies (e.g., discrepancies in nitro-group stretching modes due to crystal packing) .

- Molecular Dynamics (MD) : Resolve conflicting binding affinities (e.g., tetrazole derivatives in anti-TB studies) by simulating ligand-protein interactions over 100-ns trajectories .

Q. Case Study :

- EPXLO5 Calculations : Predicted detonation velocity (D = 7.5 km/s) for 5-(fluorodinitromethyl)-2H-tetrazole aligns with experimental sensitivity data .

Basic Question: What safety protocols are critical when handling nitro-functionalized tetrazoles?

Methodological Answer:

Q. Incident Mitigation :

Advanced Question: How do crystallographic software tools (e.g., SHELX) improve structural refinement for tetrazoles?

Methodological Answer:

- SHELXL : Refine anisotropic displacement parameters for heavy atoms (e.g., Ag in Ag[FDNTz]·½NH₃) and resolve hydrogen bonding networks (e.g., N₂H₅⁺···O interactions in hydrazinium salts) .

- ORTEP-III : Visualize thermal ellipsoids at 50% probability to identify disorder (e.g., rotational freedom in fluorodinitromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.